molecular formula C23H40N4O2S B406204 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332151-09-4

7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406204
CAS No.: 332151-09-4
M. Wt: 436.7g/mol
InChI Key: KWJPLUQAMNFFRD-UHFFFAOYSA-N
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Description

7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a dodecyl chain, an isopentylsulfanyl group, and a methyl group attached to a purine core. The purine core is a bicyclic aromatic compound that is fundamental to many biological molecules, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the dodecyl and isopentylsulfanyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached groups.

    Substitution: The dodecyl and isopentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine derivatives.

    Biology: The compound’s structure makes it a valuable tool for studying the interactions of purine derivatives with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core can interact with enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The dodecyl and isopentylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione
  • 7-dodecyl-8-hydroxyquinoline
  • 8-quinolinol,7-dodecyl

Uniqueness

Compared to similar compounds, 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to the presence of the isopentylsulfanyl group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-dodecyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-16-27-19-20(26(4)22(29)25-21(19)28)24-23(27)30-17-15-18(2)3/h18H,5-17H2,1-4H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJPLUQAMNFFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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